REACTION_CXSMILES
|
[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([CH:8]2[CH2:17][CH2:16][C:11]3(OCC[O:12]3)[CH2:10][CH2:9]2)[CH2:4][C:3]1=[O:18].[OH-].[Na+]>Cl>[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([CH:8]2[CH2:9][CH2:10][C:11](=[O:12])[CH2:16][CH2:17]2)[CH2:4][C:3]1=[O:18] |f:1.2|
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Name
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8-(4-methyl-3-oxo-piperazin-1-yl)-1,4-dioxa-spiro[4,5]decane
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Quantity
|
2.3 g
|
Type
|
reactant
|
Smiles
|
CN1C(CN(CC1)C1CCC2(OCCO2)CC1)=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
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Details
|
extracted five times with 40 ml dichloromethane
|
Type
|
CUSTOM
|
Details
|
The organic phase is evaporated down
|
Type
|
CUSTOM
|
Details
|
the product is purified by column chromatography
|
Name
|
|
Type
|
|
Smiles
|
CN1C(CN(CC1)C1CCC(CC1)=O)=O
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |